molecular formula C7H12ClN3 B6244675 1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine hydrochloride CAS No. 2408975-05-1

1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine hydrochloride

Cat. No. B6244675
CAS RN: 2408975-05-1
M. Wt: 173.6
InChI Key:
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Description

1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine hydrochloride, also known as 1-methyl-5-hydroxy-6-methyl-7-aminoimidazole hydrochloride (MHAH), is an important chemical compound that has a wide range of applications in the field of scientific research. MHAH is an important intermediate for the synthesis of various other compounds and is used in a variety of laboratory experiments.

Scientific Research Applications

MHAH has a wide range of applications in the field of scientific research. It has been used in the synthesis of various other compounds, including amino acids, peptides, and nucleosides. In addition, it has been used in the synthesis of various organic compounds and in the study of enzyme kinetics. MHAH has also been used in the study of the structure and function of proteins and in the study of the metabolism of carbohydrates, lipids, and proteins.

Mechanism of Action

MHAH is an important intermediate for the synthesis of various other compounds and is used in a variety of laboratory experiments. The mechanism of action of MHAH is not fully understood, but it is believed to act as a catalyst for the formation of various other compounds. It is believed that MHAH can facilitate the formation of various other compounds by acting as a nucleophile in the reaction of an electrophile and a nucleophile. In addition, MHAH is believed to act as a proton acceptor in the reaction of an electrophile and a nucleophile.
Biochemical and Physiological Effects
MHAH has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In addition, MHAH has been shown to have an inhibitory effect on the activity of enzymes involved in the synthesis of various other compounds. MHAH has also been shown to have an inhibitory effect on the activity of enzymes involved in the synthesis of proteins and in the metabolism of carbohydrates, lipids, and proteins.

Advantages and Limitations for Lab Experiments

MHAH has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. In addition, MHAH can be used in a variety of laboratory experiments, including enzyme kinetics, protein synthesis, and the synthesis of various other compounds. However, there are some limitations to the use of MHAH in laboratory experiments. It is not water soluble, and it can be toxic if not handled properly. In addition, it can be difficult to separate MHAH from other compounds in a laboratory setting.

Future Directions

MHAH has a wide range of potential applications in the field of scientific research. It has been used in the synthesis of various other compounds, including amino acids, peptides, and nucleosides. In addition, it has been used in the study of the structure and function of proteins and in the study of the metabolism of carbohydrates, lipids, and proteins. Future research could focus on the development of new synthetic methods for the synthesis of MHAH and on the development of new applications for MHAH in the field of scientific research. In addition, future research could focus on the development of new inhibitors of enzymes involved in the metabolism of carbohydrates, lipids, and proteins, as well as on the development of new inhibitors of enzymes involved in the synthesis of various other compounds. Furthermore, future research could focus on the development of new methods for the separation of MHAH from other compounds in a laboratory setting.

Synthesis Methods

MHAH can be synthesized from the reaction of 1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine hydrochlorideydroxy-6-methyl-7-aminoimidazole and hydrochloric acid in a two-step process. In the first step, the 1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine hydrochlorideydroxy-6-methyl-7-aminoimidazole is dissolved in a solution of hydrochloric acid and heated to a temperature of 80-90°C. The reaction is then allowed to proceed for several hours until the desired product is obtained. In the second step, the reaction mixture is filtered and the crude product is then recrystallized from a mixture of ethanol and water. The product is then dried and the desired compound is obtained.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine hydrochloride involves the reaction of 1-methylimidazole-4-carboxaldehyde with ethylenediamine to form 1-methyl-5,6,7,8-tetrahydropyrrolo[1,2-a]imidazole-3-carboxaldehyde, which is then reduced to 1-methyl-5,6,7,8-tetrahydropyrrolo[1,2-a]imidazole-3-amine. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt of 1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine.", "Starting Materials": [ "1-methylimidazole-4-carboxaldehyde", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "1. 1-methylimidazole-4-carboxaldehyde is reacted with ethylenediamine in the presence of a suitable solvent and catalyst to form 1-methyl-5,6,7,8-tetrahydropyrrolo[1,2-a]imidazole-3-carboxaldehyde.", "2. The resulting aldehyde is then reduced using a suitable reducing agent to form 1-methyl-5,6,7,8-tetrahydropyrrolo[1,2-a]imidazole-3-amine.", "3. The amine is then reacted with hydrochloric acid to form the hydrochloride salt of 1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine." ] }

CAS RN

2408975-05-1

Product Name

1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine hydrochloride

Molecular Formula

C7H12ClN3

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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